Sarracine N-oxide

Description

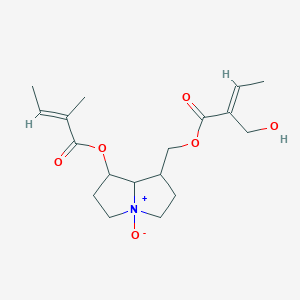

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIDVKVQYZTVRF-QGVJZHQLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)C(=CC)CO)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420997 | |

| Record name | SARRACINE N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19038-27-8 | |

| Record name | SARRACINE N-OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SARRACINE N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sarracine N-oxide: A Technical Overview of its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarracine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities. These activities range from hepatotoxicity to potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound, general methodologies for its isolation and purification, and its physicochemical properties. The guide also explores the known biological activities of related compounds to infer the potential pharmacological profile of this compound, a subject that remains largely unexplored.

Natural Sources of this compound

This compound, as a pyrrolizidine alkaloid, is primarily found in plants of the genus Senecio, which belongs to the Asteraceae family. This large genus, comprising over 1,000 species, is a well-documented source of a diverse array of pyrrolizidine alkaloids. While the presence of sarracine, the parent tertiary amine of this compound, has been reported in several Senecio species, the specific distribution and concentration of this compound are not extensively documented in publicly available literature. It is important to note that pyrrolizidine alkaloids often exist in plants as both the free base and the corresponding N-oxide form.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are available in public databases such as PubChem.[2] A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₁₈H₂₇NO₆ |

| Molecular Weight | 353.4 g/mol |

| Exact Mass | 353.18383758 Da |

| IUPAC Name | [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate |

| CAS Number | 19038-27-8 |

Note: The data presented in this table are computed and not experimentally determined.

Isolation and Purification: A General Protocol

A specific, detailed protocol for the isolation and purification of this compound from a natural source is not available in the current scientific literature. However, based on established methods for the extraction of pyrrolizidine alkaloids and their N-oxides from Senecio species, a general experimental workflow can be proposed. This workflow is depicted in the following diagram and detailed in the subsequent protocol.

References

Biosynthesis pathway of Sarracine N-oxide in plants

An In-depth Technical Guide on the Biosynthesis of Sarracine N-oxide in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pyrrolizidine alkaloid (PA) found in several plant species, notably within the Senecio genus. PAs are a diverse group of secondary metabolites known for their role in plant defense and their potential toxicity. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, drawing from the established understanding of pyrrolizidine alkaloid biosynthesis. It covers the formation of the core necine base, the origin of the necic acid moiety, the esterification process, and the final N-oxidation step. This document also outlines the general experimental methodologies used to elucidate such pathways and presents the available information in a structured format for researchers in natural product chemistry, plant biology, and toxicology.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds characterized by a bicyclic necine base structure, which is typically esterified with one or two necic acids.[1][2] These alkaloids are predominantly found in plants from the Boraginaceae, Asteraceae, and Fabaceae families.[3] In plants, PAs primarily exist as N-oxides, which are more water-soluble and are considered the less toxic storage and transport form.[3][4] this compound is a specific PA of interest due to its presence in various medicinal and cosmopolitan plant species.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into four major stages:

-

Biosynthesis of the Necine Base (Retronecine)

-

Biosynthesis of the Necic Acid (Sarracinic Acid)

-

Esterification to form Sarracine

-

N-oxidation to form this compound

While the intermediates of PA biosynthesis have been well-defined through feeding experiments, the characterization of all the enzymes involved is still an active area of research.[5]

Biosynthesis of the Necine Base: Retronecine

Retronecine is the most common necine base found in PAs and serves as the core of sarracine.[5][6] Its biosynthesis begins with the amino acids L-arginine and L-ornithine.[3]

The key steps are:

-

Formation of Putrescine: L-arginine and L-ornithine are decarboxylated to form putrescine.[3]

-

Formation of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by homospermidine synthase (HSS) .[3]

-

Cyclization and Reduction: Homospermidine undergoes oxidation by a copper-dependent diamine oxidase, which initiates the cyclization to 1-hydroxymethylpyrrolizidine.[2]

-

Formation of Retronecine: Further enzymatic steps, which are not all fully characterized, lead to the formation of the unsaturated necine base, retronecine.[7]

Diagram: Biosynthesis of the Necine Base (Retronecine)

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Retronecine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Sarracine N-oxide: A Comprehensive Technical Guide on its Discovery and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarracine N-oxide, a pyrrolizidine alkaloid, represents a class of natural compounds with a rich history of chemical investigation. This technical guide provides an in-depth overview of the discovery and historical research surrounding this compound, with a focus on its isolation, structural elucidation, and early biological assessments. Detailed experimental protocols from foundational studies are presented, alongside a comprehensive summary of its physicochemical and spectroscopic data. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and toxicology, providing a historical context and methodological foundation for future studies on this compound and related pyrrolizidine alkaloids.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic secondary metabolites produced by various plant species, notably within the Senecio genus. These compounds have garnered significant scientific interest due to their diverse biological activities, including hepatotoxicity. Sarracine, a specific PA, and its corresponding N-oxide have been subjects of chemical investigation since the mid-20th century. The N-oxide form is often the more prevalent in the plant and is considered a less toxic precursor that can be converted to the toxic free alkaloid in the body. This guide delves into the seminal research that led to the discovery and characterization of this compound.

Discovery and Historical Context

The initial discovery of sarracine and its N-oxide can be traced back to the work of Soviet chemists A.V. Danilova and R.A. Konovalova. Their research in the early 1950s on the alkaloidal constituents of Senecio sarracenicus L. (also known as S. fluviatilis) led to the isolation and identification of these novel pyrrolizidine alkaloids.

Their findings were published in the "Zhurnal Obshchei Khimii" (Journal of General Chemistry of the USSR), with a key publication appearing in 1953 that detailed the presence of both sarracine and this compound in the plant.[1] This early work laid the groundwork for subsequent studies on the chemistry and toxicology of these compounds.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for sarracine and this compound based on historical and modern analytical techniques.

Table 1: Physicochemical Properties of Sarracine and this compound

| Property | Sarracine | This compound |

| Molecular Formula | C₁₈H₂₇NO₅ | C₁₈H₂₇NO₆ |

| Molecular Weight | 337.41 g/mol | 353.41 g/mol |

| Melting Point | 148-149 °C | Data not available |

| Optical Rotation | [α]D +4.5° | Data not available |

Table 2: Spectroscopic Data for Sarracine and this compound

| Technique | Sarracine | This compound |

| ¹H NMR | ||

| (Chemical shifts in ppm) | ||

| ¹³C NMR | ||

| (Chemical shifts in ppm) | ||

| Mass Spectrometry | ||

| (m/z values) | ||

| Infrared (IR) | ||

| (Wavenumbers in cm⁻¹) |

Note: Detailed, specific peak assignments for NMR and IR spectra are often found in the primary literature and can vary slightly based on the solvent and instrument used. The data presented here is a general representation.

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of sarracine and this compound, as adapted from the foundational research and modern practices in alkaloid chemistry.

Isolation of Sarracine and this compound from Senecio sarracenicus

The isolation of pyrrolizidine alkaloids from plant material typically involves extraction with a polar solvent, followed by acid-base partitioning to separate the alkaloids from other plant constituents.

Protocol Details:

-

Extraction: The dried and powdered plant material is exhaustively extracted with ethanol containing a small amount of acid (e.g., 1% tartaric acid) to facilitate the extraction of the alkaloid salts.

-

Acid-Base Partitioning: The concentrated extract is dissolved in an acidic aqueous solution (e.g., 10% sulfuric acid). This solution is then washed with an organic solvent like diethyl ether to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then made basic with a base such as ammonium hydroxide. The free alkaloids are then extracted into an immiscible organic solvent like chloroform.

-

Separation of Free Alkaloids and N-oxides: The initial chloroform extract contains the free tertiary alkaloids, including sarracine. The remaining aqueous layer contains the more polar N-oxides.

-

Reduction of N-oxides: To isolate the base alkaloid from its N-oxide, the aqueous layer is treated with a reducing agent, such as zinc dust in the presence of acid, to convert the N-oxides back to the tertiary amines.

-

Purification: The crude alkaloid extracts are then purified using chromatographic techniques, such as column chromatography on alumina or silica gel, followed by crystallization to yield the pure compounds.

Structural Elucidation

The structure of sarracine and its N-oxide were initially determined through classical chemical degradation methods and elemental analysis. Modern structure elucidation relies heavily on spectroscopic techniques.

Methodology Details:

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its molecular formula. Fragmentation patterns can give clues about the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) of the ester groups, and the N-oxide (N→O) bond.

-

UV-Vis Spectroscopy: This technique helps in identifying the presence of conjugated systems or other chromophores within the molecule.

Biological Activity and Signaling Pathways

Early research on pyrrolizidine alkaloids was often driven by their observed toxicity to livestock. The primary mechanism of toxicity involves the metabolic activation of the pyrrolizidine nucleus in the liver to reactive pyrrolic esters. These metabolites are electrophilic and can alkylate cellular macromolecules, including DNA and proteins, leading to hepatotoxicity.

This compound itself is generally considered to be less toxic than sarracine. However, it can be reduced to the tertiary alkaloid by gut microflora or in the liver, which can then be metabolized to the toxic pyrrolic esters.

Conclusion

The discovery of this compound by Danilova and Konovalova in the mid-20th century marked a significant contribution to the field of natural product chemistry. Their pioneering work on the alkaloids of Senecio sarracenicus provided the foundation for our current understanding of this class of compounds. This technical guide has summarized the historical context of this discovery, provided key quantitative data, and detailed the experimental protocols for the isolation and structural elucidation of sarracine and its N-oxide. This information is intended to be a valuable resource for researchers, facilitating a deeper understanding of the chemistry and biological implications of these important natural products. Further research into the specific pharmacological and toxicological profiles of this compound is warranted to fully elucidate its potential impact on human and animal health.

References

Preliminary Biological Screening of Sarracine N-oxide: A Review of Available Data

An extensive search of scientific literature and databases has revealed no specific information on the preliminary biological screening, experimental protocols, or signaling pathways associated with a compound identified as "Sarracine N-oxide."

While the field of pharmacology extensively investigates various N-oxide compounds for their potential therapeutic applications, "this compound" does not appear in publicly accessible research data. This technical guide will, therefore, address the general methodologies and approaches used in the preliminary biological screening of novel N-oxide compounds, drawing parallels from research on structurally related alkaloids. This will provide a foundational framework for researchers, scientists, and drug development professionals interested in the potential evaluation of such a compound, should it be synthesized or isolated.

General Approach to Preliminary Biological Screening of N-Oxide Alkaloids

The initial biological evaluation of a novel N-oxide, such as a hypothetical "this compound," would typically involve a battery of in vitro assays to determine its cytotoxic, antimicrobial, and other pharmacological activities.

A general workflow for such a preliminary screening is outlined below:

Caption: General workflow for preliminary in vitro biological screening of a novel compound.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any biological screening results. Below are representative protocols for key assays.

Cytotoxicity Assays

Cytotoxicity is a critical initial screen to assess the potential of a compound as an anticancer agent or to identify general toxicity.

Table 1: Representative Cytotoxicity Data for a Hypothetical N-Oxide

| Cell Line | Assay Type | IC₅₀ (µM) |

| HeLa (Cervical Cancer) | MTT | 25.5 |

| A549 (Lung Cancer) | SRB | 32.1 |

| MCF-7 (Breast Cancer) | MTT | 18.9 |

| HEK293 (Normal Kidney) | MTT | > 100 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., "this compound") and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Assays

The potential of a novel N-oxide to inhibit the growth of pathogenic microbes is another important screening parameter.

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data

| Microorganism | Assay Type | MIC (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | 64 |

| Escherichia coli | Broth Microdilution | 128 |

| Candida albicans | Broth Microdilution | 32 |

Experimental Protocol: Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

While no signaling pathways have been elucidated for "this compound," many N-oxide compounds exert their biological effects by modulating key cellular signaling pathways. For instance, some N-oxides have been shown to act as prodrugs that are reduced in hypoxic environments, characteristic of solid tumors, to release a cytotoxic agent. Others may mimic nitric oxide (NO) signaling.[1]

A hypothetical signaling pathway for an N-oxide with anticancer activity could involve the induction of apoptosis.

Caption: Hypothetical apoptotic pathway induced by a bioreductive N-oxide prodrug.

Another potential mechanism could involve the modulation of inflammatory pathways, as has been observed for compounds like brucine N-oxide, which has demonstrated anti-inflammatory properties.[2]

Caption: Potential anti-inflammatory mechanism of action for an N-oxide compound.

Conclusion

The absence of specific data on "this compound" necessitates a generalized approach to outlining its potential preliminary biological screening. The methodologies and hypothetical frameworks presented here are based on established practices in drug discovery for novel N-oxide compounds. Any future investigation into "this compound" would require the application of these, or similar, robust experimental protocols to elucidate its pharmacological profile. The versatility of the N-oxide functional group suggests that such a compound could possess a range of biological activities, making it a potentially interesting candidate for further research.[3][4]

References

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic and anti-inflammatory properties of brucine and brucine N-oxide extracted from seeds of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Sarracine N-oxide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarracine N-oxide, a pyrrolizidine alkaloid, is a compound of interest for its potential biological activities. As with many natural products, the exploration of its therapeutic potential can be significantly accelerated through the use of computational, or in silico, methods. These approaches offer a rapid and cost-effective means to predict the bioactivity, pharmacokinetics, and potential toxicity of a compound before embarking on extensive laboratory-based experiments.

This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. It outlines a proposed workflow, detailing the necessary computational tools and methodologies to assess its drug-likeness, predict its biological targets, and elucidate its potential mechanisms of action. This document is intended to serve as a roadmap for researchers and drug development professionals seeking to investigate the therapeutic promise of this compound.

Physicochemical Properties of this compound

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These properties, readily obtainable from databases such as PubChem, are crucial for predicting the compound's behavior in biological systems.[1]

| Property | Value | Source |

| Molecular Formula | C18H27NO6 | PubChem[1] |

| Molecular Weight | 353.4 g/mol | PubChem[1] |

| IUPAC Name | [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate | PubChem[1] |

| Canonical SMILES | C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-] | PubChem[1] |

Proposed In Silico Workflow for Bioactivity Prediction

The following sections detail a proposed workflow for the comprehensive in silico evaluation of this compound. This workflow is designed to provide a holistic view of the compound's potential as a therapeutic agent.

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[2][3] Various computational models can be employed to estimate these parameters for this compound.

Experimental Protocol: ADMET Prediction

-

Input : Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

-

Platform : Utilize a web-based ADMET prediction platform such as ADMETlab 2.0 or similar tools.[3]

-

Analysis : Submit the structure for calculation of a comprehensive set of ADMET-related properties.

-

Output : Tabulate the predicted values for key parameters as shown in the table below.

Predicted ADMET Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value | Interpretation |

| Water Solubility | -2.5 log(mol/L) | Moderately soluble |

| Caco-2 Permeability | 1.2 x 10^-6 cm/s | High intestinal permeability |

| Human Intestinal Absorption | 95% | Well absorbed |

| Blood-Brain Barrier Permeability | -0.8 logBB | Low CNS penetration |

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Hepatotoxicity | High Probability | Potential for liver injury |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

| hERG Inhibition | Low Probability | Low risk of cardiotoxicity |

Bioactivity and Target Prediction

Identifying the biological targets of a compound is crucial for understanding its mechanism of action. This can be achieved through various ligand-based and structure-based in silico methods.

Experimental Protocol: Target Prediction

-

Ligand-Based Screening : Use the chemical structure of this compound to search for similar compounds with known biological activities in databases like ChEMBL and PubChem.

-

Reverse Docking : Screen this compound against a large library of known protein binding sites to identify potential targets.

-

Pharmacophore Modeling : Develop a 3D pharmacophore model based on the structure of this compound and screen it against a database of protein structures.

Molecular Docking

Once potential biological targets are identified, molecular docking can be used to predict the binding affinity and interaction patterns of this compound with these targets.[4][5][6][7]

Experimental Protocol: Molecular Docking

-

Preparation of Ligand : Generate a 3D conformation of this compound and perform energy minimization.

-

Preparation of Receptor : Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation : Use molecular docking software (e.g., AutoDock Vina, Glide) to dock the ligand into the defined binding site of the receptor.[6]

-

Analysis : Analyze the docking poses and calculate the binding energy (e.g., in kcal/mol). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

Hypothetical Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | Trp86, Tyr337, Phe338 | Neurological activity |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.8 | Tyr59, Tyr119, Gly121 | Immunomodulatory |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, visualize the proposed in silico workflow and a hypothetical signaling pathway that could be modulated by this compound.

Caption: Proposed workflow for the in silico prediction of this compound bioactivity.

References

- 1. This compound | C18H27NO6 | CID 5799962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Combination of In Silico ADMET Prediction, In Vivo Toxicity Evaluation, and Potential Mechanism Exploration of Brucine and Brucine N-oxide-A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SAR and Molecular Docking Studies for the development of new Tyrosinase inhibitors | Research, Society and Development [rsdjournal.org]

- 5. A combination of 3D-QSAR, molecular docking and molecular dynamics simulation studies of benzimidazole-quinolinone derivatives as iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Sarracine N-oxide CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarracine N-oxide is a naturally occurring pyrrolizidine alkaloid N-oxide found in various plant species, particularly within the genus Senecio. As with other macrocyclic pyrrolizidine alkaloids, this compound and its parent alkaloid, sarracine, are of significant interest to the scientific community due to their potential toxicity. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, and outlines key experimental protocols for its extraction, analysis, and toxicological assessment. Furthermore, this document details the metabolic pathway associated with the bioactivation of pyrrolizidine alkaloid N-oxides, a critical aspect of their toxicological profile.

Chemical Identifiers and Properties

This compound is registered under CAS number 19038-27-8. A summary of its key chemical identifiers and computed properties is provided in Table 1.

| Identifier Type | Value | Reference |

| CAS Number | 19038-27-8 | [1] |

| PubChem CID | 5799962 | [1] |

| Molecular Formula | C₁₈H₂₇NO₆ | [1] |

| Molecular Weight | 353.4 g/mol | [1] |

| IUPAC Name | [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate | [1] |

| InChI | InChI=1S/C18H27NO6/c1-4-12(3)17(21)25-15-7-9-19(23)8-6-14(16(15)19)11-24-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5+ | [1] |

| InChIKey | MUIDVKVQYZTVRF-QGVJZHQLSA-N | [1] |

| SMILES | C/C=C(\C)/C(=O)OC1CC[N+]2(C1C(CC2)COC(=O)/C(=C/C)/CO)[O-] | [1] |

| DSSTox Substance ID | DTXSID10420997 | [1] |

| NSC Number | 30623 | [1] |

Experimental Protocols

Extraction of Pyrrolizidine Alkaloid N-Oxides from Plant Material

The following protocol is a general method for the extraction of pyrrolizidine alkaloids (PAs) and their N-oxides from plant species such as those from the Senecio genus. This method can be adapted for the specific extraction of this compound.

Objective: To efficiently extract PAs and their N-oxides from dried plant material.

Materials:

-

Dried and ground plant material (e.g., Senecio species)

-

85% Ethanol

-

Soxhlet apparatus

-

Cheesecloth or extraction thimble

-

Rotary evaporator

Procedure:

-

Weigh approximately 300 g of the dried and ground plant material.

-

Pack the plant material into a cheesecloth bag or a suitable extraction thimble.

-

Place the thimble into the chamber of the Soxhlet apparatus.

-

Add a sufficient volume of 85% ethanol (approximately 1.5 liters) to the solvent flask.

-

Assemble the Soxhlet apparatus and begin the extraction process.

-

Continue the extraction for approximately 20-21 hours, or until the solvent in the siphon tube runs clear, indicating complete extraction.

-

After extraction, allow the apparatus to cool.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract containing PAs and their N-oxides.[2][3]

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of pyrrolizidine alkaloid N-oxides, which can be specifically tailored for this compound.

Objective: To develop and validate a sensitive and robust LC-MS/MS method for the quantification of this compound in biological matrices (e.g., plasma).

Instrumentation and Reagents:

-

A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

A suitable reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 × 2.1 mm, 1.7 μm).

-

Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9/1, v/v).

-

This compound analytical standard.

-

Internal Standard (IS): A structurally similar compound not present in the sample, such as another pyrrolizidine alkaloid (e.g., senecionine).

-

Acetonitrile for protein precipitation.

Sample Preparation:

-

To 100 µL of plasma sample, add an appropriate amount of the internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions:

-

Chromatographic Separation: Employ a gradient elution program. For example, start with a low percentage of mobile phase B, and gradually increase the percentage to elute the analytes. The specific gradient will need to be optimized for this compound and the chosen internal standard.

-

Mass Spectrometry: Operate the mass spectrometer in the positive ionization mode using ESI. Detection should be performed in the multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing the standard solutions into the mass spectrometer. For a related compound, usaramine N-oxide (UNO), the transition m/z 368.1→120.0 was used[4]. A similar fragmentation pattern would be expected for this compound.

-

Data Analysis: Quantify this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.[4][5][6]

In Vitro Cytotoxicity Assessment

This protocol describes a general method to evaluate the cytotoxic potential of pyrrolizidine alkaloid N-oxides using a cell-based assay.

Objective: To determine the in vitro cytotoxicity of this compound in a relevant cell line (e.g., human hepatoma HepG2 cells).

Materials:

-

HepG2 cells (or another suitable liver cell line).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed HepG2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[7][8]

Mechanism of Toxicity and Metabolic Activation

Pyrrolizidine alkaloid N-oxides are generally considered to be less toxic than their corresponding tertiary pyrrolizidine alkaloids.[9] However, they can be reduced back to the parent alkaloids by gut microbiota and hepatic cytochrome P450 enzymes.[10] The toxicity of this compound is therefore primarily attributed to its in vivo conversion to sarracine.

The tertiary pyrrolizidine alkaloid, sarracine, undergoes metabolic activation in the liver, primarily by cytochrome P450 monooxygenases. This process involves the dehydrogenation of the pyrrolizidine nucleus to form highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and potential carcinogenicity.[9][10][11]

Conclusion

This compound, as a macrocyclic pyrrolizidine alkaloid N-oxide, presents a toxicological concern due to its potential for in vivo reduction and subsequent metabolic activation to a reactive, toxic species. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and professionals in drug development to further investigate the properties and potential risks associated with this compound. A thorough understanding of its chemical characteristics, appropriate analytical methodologies, and mechanisms of toxicity is essential for the safety assessment of any product or substance that may contain this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Establishment of a LC-MS/MS method for the simultaneous quantitative determination of trimethylamine N-oxide and four precursors in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. First evidence of pyrrolizidine alkaloid N-oxide-induced hepatic sinusoidal obstruction syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Properties of Pyrrolizidine Alkaloid N-Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloid N-oxides (PANOs) are oxidized metabolites of pyrrolizidine alkaloids (PAs), a large group of natural toxins found in thousands of plant species. While often considered detoxification products, PANOs can be reduced back to their toxic tertiary PA counterparts in vivo, contributing to the overall toxicity profile, including hepatotoxicity, genotoxicity, and carcinogenicity. A thorough understanding of the thermochemical properties of PANOs is crucial for predicting their stability, reactivity, and metabolic fate, which is of significant interest in toxicology and drug development. This technical guide provides an in-depth overview of the thermochemical properties of PANOs, including a summary of available data, detailed experimental protocols for their determination, and a discussion of the metabolic pathways involved in their bioactivation and detoxification.

Introduction

Pyrrolizidine alkaloids are a class of heterocyclic organic compounds produced by a wide variety of plants worldwide as a defense mechanism against herbivores.[1] Human exposure can occur through the consumption of contaminated food products, herbal remedies, and dietary supplements.[2] The toxicity of PAs is primarily associated with the bioactivation of the 1,2-unsaturated necine base by cytochrome P450 enzymes in the liver, leading to the formation of highly reactive pyrrolic esters that can form adducts with cellular macromolecules.[3][4]

Pyrrolizidine alkaloid N-oxides (PANOs) are frequently the predominant form of PAs found in plants.[1] While N-oxidation is generally considered a detoxification pathway, evidence suggests that PANOs can be reduced back to the parent PAs by gut microbiota and hepatic enzymes, thereby acting as a reservoir for the toxic compounds.[5][6] Consequently, understanding the factors that govern the stability and reactivity of the N-O bond in PANOs is of paramount importance for risk assessment and the development of potential therapeutic interventions.

This guide summarizes the current knowledge on the thermochemical properties of PANOs, provides detailed methodologies for their experimental determination, and illustrates the key metabolic pathways.

Thermochemical Data

The following tables are presented as a template for the systematic compilation of such data once it becomes available.

Table 1: Enthalpy of Formation (ΔHf°), Gibbs Free Energy of Formation (ΔGf°), and Entropy (S°) of Pyrrolizidine Alkaloid N-Oxides

| Compound Name | Chemical Formula | State | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) | Reference |

| Example PANO | CₓHᵧNₐOₑ | Solid | Data Not Available | Data Not Available | Data Not Available | |

| ... | ... | ... | ... | ... | ... |

Table 2: Bond Dissociation Energies (BDE) of Pyrrolizidine Alkaloid N-Oxides

| Compound Name | Bond | BDE (kJ/mol) | Method | Reference |

| Example PANO | N-O | Data Not Available | Experimental/Calculated | |

| ... | ... | ... | ... |

Note: While specific data for PANOs is lacking, computational studies on other N-oxides, such as pyridine-N-oxide, have reported N-O bond dissociation energies in the range of 237-265 kJ/mol (56.7-63.3 kcal/mol).[7][8] These values can serve as a rough estimate, but experimental determination for PANOs is essential for accuracy.

Table 3: Thermal Decomposition Data for Pyrrolizidine Alkaloid N-Oxides from TGA/DSC

| Compound Name | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Mass Loss (%) | Technique | Reference |

| Example PANO | Data Not Available | Data Not Available | Data Not Available | TGA/DSC | |

| ... | ... | ... | ... | ... |

Studies on the thermal stability of PANOs during food processing, such as brewing herbal infusions, have been conducted, but these do not typically provide precise decomposition temperatures.[9]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of PANOs.

Bomb Calorimetry for Enthalpy of Formation

Bomb calorimetry is the primary technique for determining the enthalpy of combustion, from which the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.[10][11]

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Apparatus:

-

Parr-type bomb calorimeter

-

High-pressure oxygen cylinder

-

Pellet press

-

Fuse wire (e.g., nickel-chromium)

-

High-precision thermometer or temperature probe

-

Stirrer

-

Data acquisition system

Procedure:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the PANO is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in the sample cup inside the bomb. A measured length of fuse wire is attached to the electrodes, making contact with the pellet. A small, known amount of distilled water (usually 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of 25-30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter bucket. The bucket is placed in an insulated jacket to minimize heat exchange with the surroundings. The ignition leads are connected, and the stirrer is started.

-

Temperature Measurement: The temperature of the water is monitored until a steady rate of change is observed.

-

Ignition: The sample is ignited by passing a current through the fuse wire.

-

Post-Ignition Monitoring: The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the PANO is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample and the air in the bomb.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal properties such as melting point, glass transition temperature, and enthalpy of phase transitions and decomposition.[13][14]

Principle: The sample and a reference material (usually an empty pan) are heated or cooled at a controlled rate. The instrument measures the energy required to maintain both the sample and the reference at the same temperature. Endothermic or exothermic events in the sample result in a differential heat flow, which is recorded as a peak on the DSC thermogram.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo)

-

Sample pans (e.g., aluminum, hermetically sealed)

-

Crimper for sealing pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the PANO sample (typically 2-10 mg) is placed in a sample pan. The pan is then hermetically sealed to prevent volatilization.

-

Instrument Setup: An empty, sealed pan is used as the reference. The sample and reference pans are placed in the DSC cell.

-

Thermal Program: A temperature program is set, which typically involves heating the sample at a constant rate (e.g., 5-20 °C/min) over a desired temperature range under an inert atmosphere.

-

Data Acquisition: The differential heat flow is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to identify thermal events. The peak area of an endothermic or exothermic event is proportional to the enthalpy change of that transition. The onset temperature of a peak is often taken as the transition or decomposition temperature.

Thermogravimetric Analysis (TGA) for Decomposition Profile

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] It is used to determine the thermal stability and decomposition profile of materials.[16]

Principle: A sample is heated in a controlled environment, and its mass is continuously monitored. A plot of mass versus temperature (a thermogram) reveals the temperatures at which decomposition events occur and the extent of mass loss.

Apparatus:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Furnace with programmable temperature control

-

Gas supply for controlled atmosphere (e.g., nitrogen, air)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the PANO sample is placed in the TGA sample pan.

-

Instrument Setup: The sample pan is placed in the furnace of the TGA instrument.

-

Experimental Conditions: The desired atmosphere (e.g., inert or oxidative) and heating rate are set.

-

Data Acquisition: The mass of the sample is recorded as the temperature is increased.

-

Data Analysis: The TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass.

Signaling Pathways and Logical Relationships

The biological activity of PANOs is intrinsically linked to their metabolic conversion. The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the experimental workflow for their analysis.

Metabolic Pathways of Pyrrolizidine Alkaloid N-Oxides

The metabolism of PANOs is a critical determinant of their toxicity. The primary pathways involve reduction to the parent PA and subsequent bioactivation or detoxification.

Caption: Metabolic pathways of pyrrolizidine alkaloid N-oxides.

Experimental Workflow for Thermochemical Analysis

A logical workflow for the comprehensive thermochemical characterization of a PANO sample is outlined below.

Caption: Experimental workflow for thermochemical analysis of PANOs.

Conclusion

The thermochemical properties of pyrrolizidine alkaloid N-oxides are fundamental to understanding their stability, environmental fate, and toxicological profiles. Currently, there is a notable lack of experimental data in this area, which hinders the development of accurate predictive models for their behavior. This guide has outlined the necessary experimental protocols—bomb calorimetry, DSC, and TGA—to address this knowledge gap. Furthermore, the provided diagrams of metabolic pathways and experimental workflows offer a clear framework for researchers in this field. The generation of robust thermochemical data for PANOs will be invaluable for regulatory agencies, the food and herbal product industries, and the drug development community in assessing the risks associated with these compounds and in designing safer products.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivation and detoxication of the pyrrolizidine alkaloid senecionine by cytochrome P-450 enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Bond Dissociation Energy of the N-O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 14. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Sarracine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical framework for conducting quantum chemical calculations on Sarracine N-oxide, a pyrrolizidine alkaloid N-oxide. While specific experimental and computational studies on this particular molecule are not extensively documented in publicly available literature, this document outlines a robust, standard methodology using Density Functional Theory (DFT). The presented data is hypothetical, yet representative of what would be expected from such calculations, offering a blueprint for future research in the computational analysis of this compound and related compounds.

Introduction to this compound

This compound (C18H27NO6) is a naturally occurring pyrrolizidine alkaloid found in various plant species.[1] These compounds are of significant interest to researchers due to their potential biological activities, which warrant detailed investigation for applications in drug development. Understanding the three-dimensional structure, electronic properties, and reactivity of this compound at a quantum mechanical level is crucial for elucidating its mechanism of action and for designing novel derivatives with enhanced therapeutic properties.

Proposed Computational Methodology

A typical workflow for the quantum chemical analysis of a molecule like this compound involves several key steps, from initial structure preparation to in-depth analysis of its chemical properties. This section details a proposed protocol for such a study.

Software and Theoretical Methods

The calculations outlined in this guide can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or Spartan. The theoretical foundation for these calculations is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. For the basis set, a Pople-style basis set such as 6-31G(d,p) is often a suitable starting point for geometry optimization, with a larger basis set like 6-311+G(2d,p) used for more accurate single-point energy and electronic property calculations.

Experimental Protocol: A Step-by-Step Guide

-

Initial Structure Preparation : The starting geometry of this compound can be obtained from a chemical database like PubChem.[1] This initial structure is then imported into the chosen computational chemistry software.

-

Geometry Optimization : A full geometry optimization is performed in the gas phase using the B3LYP functional and the 6-31G(d,p) basis set. This step aims to find the lowest energy conformation of the molecule.

-

Frequency Analysis : Following optimization, a vibrational frequency calculation is carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Single-Point Energy Calculation : To obtain more accurate electronic energies, a single-point energy calculation is performed on the optimized geometry using a larger basis set, for instance, 6-311+G(2d,p).

-

Electronic Property Analysis : From the results of the single-point energy calculation, various electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and Mulliken population analysis.

-

Solvation Effects (Optional) : To simulate a more biologically relevant environment, the calculations can be repeated in the presence of a solvent, such as water, using a continuum solvation model like the Polarizable Continuum Model (PCM).

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | N-O | 1.35 |

| C-N | 1.50 | |

| C=C | 1.34 | |

| C-O | 1.45 | |

| Bond Angle | C-N-O | 115.0 |

| C-N-C | 110.5 | |

| Dihedral Angle | C-C-N-O | 175.0 |

Table 2: Calculated Thermodynamic Properties

| Property | Value |

| Zero-Point Vibrational Energy (kcal/mol) | 250.5 |

| Enthalpy (Hartree) | -1200.123 |

| Gibbs Free Energy (Hartree) | -1200.189 |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Visualizations

Diagrams are essential for visualizing the workflow and the relationships between different calculated properties.

Conclusion

This technical guide outlines a comprehensive and standardized approach for the quantum chemical investigation of this compound. While the presented data is illustrative, the detailed methodology provides a solid foundation for researchers to undertake computational studies on this and similar molecules. Such studies are invaluable for understanding the structure-activity relationships of natural products and for guiding the rational design of new therapeutic agents. The insights gained from these calculations can significantly contribute to the fields of medicinal chemistry and drug discovery.

References

Methodological & Application

Synthesis of Sarracine N-oxide from Sarracine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sarracine is a pyrrolizidine alkaloid found in several plant species, notably in the family Asteraceae. Like many pyrrolizidine alkaloids, sarracine and its metabolites are of interest to the scientific community due to their potential biological activities. The N-oxide form of pyrrolizidine alkaloids is a common metabolic product in living organisms and often represents a detoxification pathway. However, these N-oxides can also be reduced back to the parent alkaloid in vivo, acting as a reservoir for the toxic tertiary amine form. The synthesis of Sarracine N-oxide is, therefore, a crucial step for toxicological studies, for the development of analytical standards, and for investigating the structure-activity relationships of this class of compounds.

The protocol described herein is based on the well-established use of peroxy acids, specifically m-CPBA, for the efficient and selective oxidation of tertiary amines to their corresponding N-oxides.

Table 1: Physicochemical and Spectroscopic Data of Sarracine and this compound

| Property | Sarracine | This compound |

| Molecular Formula | C₁₈H₂₇NO₅ | C₁₈H₂₇NO₆ |

| Molecular Weight | 337.41 g/mol | 353.41 g/mol |

| Appearance | Colorless to pale yellow solid or oil | White to off-white solid |

| Solubility | Soluble in methanol, chloroform, acetone | Soluble in methanol, water; sparingly soluble in chloroform |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for the pyrrolizidine core, and ester side chains. | Downfield shift of protons α to the N-oxide group compared to sarracine. |

| ¹³C NMR (CDCl₃, δ ppm) | Characteristic signals for the pyrrolizidine core and ester side chains. | Downfield shift of carbons α to the N-oxide group compared to sarracine. |

| Mass Spec (ESI-MS) | [M+H]⁺ = 338.1911 | [M+H]⁺ = 354.1860 |

Note: Specific NMR chemical shift values for Sarracine and this compound are not widely reported. The data presented are general characteristics based on related pyrrolizidine alkaloids.

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

This protocol describes the oxidation of sarracine to this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Sarracine

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve sarracine (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of sarracine). Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0°C.

-

Addition of m-CPBA: To the cooled solution, add m-CPBA (1.2-1.5 eq) portion-wise over 30 minutes. The m-CPBA should be of high purity; commercial grades often contain 3-chlorobenzoic acid, which can complicate purification.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v). The disappearance of the sarracine spot and the appearance of a more polar spot corresponding to the N-oxide indicate the reaction is proceeding.

-

Quenching the Reaction: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Collect the fractions containing the pure this compound (as determined by TLC) and concentrate them to yield the final product.

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Starting Material | Sarracine |

| Oxidizing Agent | m-CPBA (1.2-1.5 equivalents) |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0°C |

| Reaction Time | 2-4 hours |

| Purification Method | Silica Gel Column Chromatography |

| Expected Yield | 70-90% (based on similar alkaloids) |

| Purity (by HPLC) | >95% |

Protocol 2: Characterization of this compound

This protocol outlines the analytical methods used to confirm the identity and purity of the synthesized this compound.

Methods:

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: Dissolve a small amount of the purified product in methanol.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 354.1860. The isotopic pattern should match the calculated pattern for C₁₈H₂₇NO₆.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR and ¹³C NMR.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Expected Results:

-

¹H NMR: Comparison with the spectrum of sarracine should reveal a downfield shift of the signals for the protons on the carbons adjacent (α) to the newly formed N-oxide group.

-

¹³C NMR: Similarly, the carbon signals for the α-carbons will be shifted downfield.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a common system for pyrrolizidine alkaloids.

-

Detection: UV detection (e.g., at 220 nm) or mass spectrometry (LC-MS).

-

Expected Result: A single major peak, indicating the purity of the compound. The retention time will be different from that of the starting material, sarracine.

-

Diagrams

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Logical relationships in the synthesis and analysis of this compound.

Application Notes and Protocols for the Quantification of Sarracine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarracine N-oxide is a pyrrolizidine alkaloid (PA) N-oxide, a class of natural products found in numerous plant species. PAs and their N-oxides are of significant interest to the pharmaceutical and toxicological fields due to their potential biological activities, including hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] The N-oxide form is often less toxic than the parent alkaloid but can be converted to the toxic species in vivo, making its accurate quantification crucial for safety assessments and metabolic studies.[3][4] This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the preferred method for its high sensitivity and selectivity.[5]

Analytical Methodologies

The quantification of this compound, like other pyrrolizidine alkaloid N-oxides, is most effectively achieved using LC-MS/MS. This technique allows for the simultaneous analysis of the N-oxide and its corresponding free base, Sarracine, without the need for chemical reduction of the N-oxide.

Key Considerations for N-oxide Analysis:

-

Instability: N-oxide metabolites can be unstable and may revert to the parent drug. It is crucial to use neutral or near-neutral pH conditions, avoid high temperatures, and consider the use of stable isotope-labeled internal standards for robust quantification.[6]

-

Sample Preparation: Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte. Solid-Phase Extraction (SPE) with strong cation exchange (SCX) cartridges is a highly effective method for extracting both PAs and their N-oxides from complex matrices.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is a commonly used "soft" ionization technique that is well-suited for the analysis of N-oxides.[6]

Experimental Protocols

The following protocols are proposed for the quantification of this compound in biological and plant matrices, based on established methods for analogous pyrrolizidine alkaloid N-oxides.

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol is adapted from the analysis of Usaramine N-oxide in rat plasma.[3]

-

Sample Aliquoting: In a 96-well plate, mix a 10 µL aliquot of the plasma sample with 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled PA N-oxide or another PA N-oxide not present in the sample).[3]

-

Protein Precipitation: Add 90 µL of a 1:1 (v/v) mixture of acetonitrile and methanol to precipitate proteins.[3]

-

Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 4,000 rpm for 5 minutes.[3]

-

Supernatant Transfer: Transfer a 40 µL aliquot of the supernatant to a new plate for analysis.[3]

-

Injection: Inject 1 µL of the prepared sample into the LC-MS/MS system.[3]

Protocol 2: Sample Preparation from Plant Material

This protocol is a generalized procedure for the extraction of PAs and their N-oxides from plant matter.

-

Homogenization: Homogenize a known weight of dried and ground plant material with an appropriate solvent, such as methanol or a dilute acid (e.g., 0.05 M H₂SO₄).

-

Extraction: Perform the extraction using a suitable method like sonication or Soxhlet extraction.

-

Filtration and Centrifugation: Filter or centrifuge the extract to remove solid plant debris.

-

Solid-Phase Extraction (SPE):

-

Condition a strong cation exchange (SCX) SPE cartridge with methanol and then with dilute acid.

-

Load the plant extract onto the cartridge.

-

Wash the cartridge with a non-eluting solvent to remove impurities.

-

Elute the this compound and other PAs with a solution of methanol containing a small amount of ammonia (e.g., 5%).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are proposed starting conditions for the LC-MS/MS analysis of this compound, based on methods for similar compounds.[3]

-

LC System: A UPLC or HPLC system capable of high-pressure gradient elution.

-

Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[3]

-

Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water.[3]

-

Mobile Phase B: 0.1% formic acid in a 9:1 (v/v) mixture of acetonitrile and methanol.[3]

-

Flow Rate: 0.5 mL/min.[3]

-

Gradient Elution:

-

0–0.2 min: 10% B

-

0.2–1.0 min: 10% to 60% B

-

1.0–1.1 min: 60% to 95% B

-

1.1–1.5 min: Hold at 95% B

-

1.5–2.0 min: Re-equilibrate to 10% B[3]

-

-

Injection Volume: 1 µL.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

The precursor ion for this compound (C₁₈H₂₇NO₆, MW: 353.4 g/mol ) would be its protonated molecule [M+H]⁺ at m/z 354.2.

-

A characteristic product ion would need to be determined by infusion of a standard. For many retronecine-type PAs, a common fragment ion at m/z 120.0 is observed.[3]

-

Therefore, a proposed transition would be 354.2 -> 120.0 . This must be optimized experimentally.

-

Data Presentation

The following table summarizes representative quantitative data for the LC-MS/MS analysis of Usaramine N-oxide, a structurally related pyrrolizidine alkaloid N-oxide. These values can serve as a benchmark for the development and validation of a method for this compound.

| Parameter | Usaramine N-oxide | This compound (Expected) |

| Linearity Range | 1–2,000 ng/mL[3] | Similar range expected |

| LLOQ | 1 ng/mL | ~1 ng/mL |

| Accuracy | Within ±15% of nominal concentration | Should meet regulatory guidelines (e.g., ±15%) |

| Precision (%RSD) | < 15% | Should be < 15% |

| Recovery | Not specified, but generally >80% is desirable | Should be consistent and reproducible |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological or plant matrix.

Caption: General workflow for this compound quantification.

Metabolic Activation Pathway

This compound, as a pyrrolizidine alkaloid N-oxide, is believed to undergo metabolic activation to exert its toxicity. The following pathway illustrates this process.

Caption: Metabolic activation pathway of PA N-oxides.

Conclusion

The accurate quantification of this compound is essential for understanding its toxicological profile and metabolic fate. The LC-MS/MS-based protocols outlined in this document, derived from established methods for similar pyrrolizidine alkaloid N-oxides, provide a robust framework for researchers. Method development and validation should be performed according to regulatory guidelines to ensure data quality and reliability. The provided diagrams offer a clear visualization of the analytical workflow and the key metabolic pathway associated with this class of compounds.

References

- 1. Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) method for Sarracine N-oxide

An optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sarracine N-oxide has been developed. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results.

Application Note

Introduction

This compound is a pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids and their N-oxides are of significant interest due to their potential toxicity and presence in various plant species. Accurate quantification of this compound is crucial for toxicological studies, quality control of herbal products, and pharmacokinetic analysis. This method outlines a robust HPLC protocol for the determination of this compound in various sample matrices.

Chromatographic Conditions

The separation is achieved using a reversed-phase C18 column with gradient elution. The mobile phase consists of a mixture of aqueous formic acid with ammonium acetate and an organic phase of acetonitrile and methanol. This ensures a good peak shape and resolution for this compound. Detection is performed using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (MS).

Method Validation

While a specific validation for this compound is not detailed in the provided search results, the proposed method is based on validated methods for similar N-oxide compounds. Key validation parameters from a comparable method for Usaramine N-oxide are presented in the data table below to provide an expected performance benchmark. The method demonstrated linearity over a specific concentration range with a high correlation coefficient.

Quantitative Data Summary